LY 292728
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY-292728 is a small molecule drug initially developed by Eli Lilly & Co. It is a potent antagonist of the leukotriene B4 receptor, which plays a significant role in inflammatory responses. This compound has been explored for its potential therapeutic applications in treating immune system diseases, respiratory diseases, and skin and musculoskeletal diseases .
Preparation Methods
The synthesis of LY-292728 involves the preparation of 3-[4-[7-carboxy-9-oxo-3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]-9H-xanthene]]propanoic acidThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
LY-292728 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the aromatic rings, can lead to the formation of different analogs. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
Chemistry: Used as a reference compound in studies involving leukotriene B4 receptor antagonists.
Biology: Investigated for its effects on leukotriene B4 receptor-mediated signaling pathways in immune cells.
Medicine: Explored for its therapeutic potential in treating conditions like asthma, psoriasis, and rheumatoid arthritis.
Mechanism of Action
LY-292728 exerts its effects by antagonizing the leukotriene B4 receptor. This receptor is involved in the inflammatory response by mediating the chemotaxis and activation of leukocytes. By inhibiting the binding of leukotriene B4 to its receptor, LY-292728 reduces the recruitment and activation of inflammatory cells, thereby mitigating inflammation and its associated symptoms .
Comparison with Similar Compounds
LY-292728 is unique due to its high potency and selectivity for the leukotriene B4 receptor. Similar compounds include:
LY-292678: Another leukotriene B4 receptor antagonist with a similar structure but different pharmacokinetic properties.
MK-886: A leukotriene biosynthesis inhibitor that targets a different step in the leukotriene pathway.
Zileuton: An inhibitor of 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes. Compared to these compounds, LY-292728 offers a distinct mechanism of action and has shown promising results in preclinical studies.
Properties
CAS No. |
153034-77-6 |
---|---|
Molecular Formula |
C34H29FO9 |
Molecular Weight |
600.6 g/mol |
IUPAC Name |
5-(2-carboxyethyl)-6-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C34H29FO9/c1-2-19-16-25(20-4-7-22(35)8-5-20)27(36)18-30(19)43-15-3-14-42-28-12-9-24-32(39)26-17-21(34(40)41)6-11-29(26)44-33(24)23(28)10-13-31(37)38/h4-9,11-12,16-18,36H,2-3,10,13-15H2,1H3,(H,37,38)(H,40,41) |
InChI Key |
DCTKEJXAVFAMFK-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1OCCCOC2=C(C3=C(C=C2)C(=O)C4=C(O3)C=CC(=C4)C(=O)O)CCC(=O)O)O)C5=CC=C(C=C5)F |
Canonical SMILES |
CCC1=CC(=C(C=C1OCCCOC2=C(C3=C(C=C2)C(=O)C4=C(O3)C=CC(=C4)C(=O)O)CCC(=O)O)O)C5=CC=C(C=C5)F |
Appearance |
Solid powder |
153034-77-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY 292728; LY292728; LY-292728. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.